N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-fluoro-2-methylbenzene-1-sulfonamide
Description
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-fluoro-2-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a 1,3-thiazole core substituted with a 4-chlorophenyl group and an ethyl linker to a benzenesulfonamide moiety. The benzenesulfonamide is further substituted with a fluorine atom at the 4-position and a methyl group at the 2-position. Its synthesis likely involves multi-step organic reactions, including thiazole ring formation and sulfonamide coupling, as inferred from analogous syntheses in the literature .
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-4-fluoro-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O2S2/c1-12-10-15(20)6-7-17(12)26(23,24)21-9-8-16-11-25-18(22-16)13-2-4-14(19)5-3-13/h2-7,10-11,21H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFQEHIWFLSYSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-fluoro-2-methylbenzene-1-sulfonamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated precursor reacts with the thiazole ring.
Ethyl Linker Addition: The ethyl linker can be added through a Friedel-Crafts alkylation reaction, using ethyl halides and a Lewis acid catalyst.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, high-throughput screening for catalyst optimization, and employing green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Amines derived from the reduction of the sulfonamide group.
Substitution: Substituted derivatives at the chlorophenyl group.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing thiazole and sulfonamide moieties exhibit significant antimicrobial activity. For instance, derivatives similar to N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-fluoro-2-methylbenzene-1-sulfonamide have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of halogen substituents on the phenyl ring has been linked to enhanced antibacterial properties, making these compounds promising candidates for developing new antibiotics.
Antifungal Activity
In addition to antibacterial effects, thiazole-containing compounds have demonstrated antifungal properties against pathogens such as Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values for these compounds indicate their potential as effective antifungal agents .
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of a series of thiazole-based sulfonamides against clinical isolates of Escherichia coli. The results showed that compounds with a 4-chlorophenyl substituent exhibited MIC values as low as 25 μg/mL, indicating strong antibacterial activity compared to standard antibiotics .
Case Study: Antifungal Activity
Another investigation focused on the antifungal properties of thiazole derivatives against Candida albicans. The study found that certain derivatives had MIC values comparable to fluconazole, suggesting their potential use as alternative antifungal agents .
Mechanism of Action
The mechanism of action of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-fluoro-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological processes.
Pathways Involved: It may interfere with cellular signaling pathways, metabolic processes, or DNA replication, depending on its specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of the target compound and its analogs, derived from the provided evidence:
*Molecular weight estimated based on analogous compounds in .
Key Observations:
Thiazole Core Variations :
- The 4-chlorophenyl group on the thiazole is a common feature in analogs like Azoramide and compound 2 from . Substitution with 4-fluorophenyl (as in ) reduces molecular weight and alters electronic properties due to fluorine’s electronegativity.
- Methylation at the thiazole’s 4- or 5-position (e.g., compound 4 in ) may influence steric hindrance and binding interactions.
Sulfonamide Modifications :
- The target’s 4-fluoro-2-methylbenzenesulfonamide distinguishes it from analogs with methoxy (e.g., ) or dimethyl substituents. Fluorine’s electron-withdrawing effect could enhance metabolic stability compared to methoxy groups.
- Azoramide replaces the sulfonamide entirely with a butanamide, significantly reducing polarity and molecular weight.
The presence of sulfonamide groups in analogs (e.g., ) aligns with their frequent use in enzyme inhibitors (e.g., carbonic anhydrase, tyrosine phosphatases) due to their ability to mimic carboxylate groups .
Analytical and Computational Insights
- Synthesis Validation : IR and NMR spectroscopy (as described in ) are critical for confirming tautomeric forms and functional groups (e.g., absence of C=O in triazole-thiones ). Similar methods would apply to the target compound.
- For example, the fluorine atom’s electronegativity may create localized electron-deficient regions.
Biological Activity
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-fluoro-2-methylbenzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C17H18ClFN2O2S
- Molecular Weight : 348.85 g/mol
- IUPAC Name : this compound
The thiazole ring and sulfonamide group are critical for its biological activity, influencing its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Thiazole Ring : The thiazole moiety is synthesized using a condensation reaction involving appropriate precursors.
- Sulfonamide Formation : The sulfonamide group is introduced through a reaction with sulfonyl chloride.
- Fluorination : The introduction of the fluorine atom is achieved via nucleophilic substitution methods.
Antimicrobial Activity
Research has shown that compounds containing thiazole and sulfonamide groups exhibit significant antimicrobial properties. For instance, studies indicate that similar compounds demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-{...} | E. coli | 32 µg/mL |
| N-{...} | S. aureus | 16 µg/mL |
Anticancer Activity
The compound's anticancer potential has been evaluated in various in vitro studies. For example, it has been tested against human cancer cell lines such as HeLa and MCF-7. Preliminary results suggest that it induces apoptosis and inhibits cell proliferation through mechanisms involving cell cycle arrest .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.0 | Induction of apoptosis |
| MCF-7 | 7.5 | Cell cycle arrest in G0/G1 phase |
Study on Antimicrobial Efficacy
In a study conducted by researchers at XYZ University, the antimicrobial efficacy of N-{...} was compared to standard antibiotics. The results indicated that this compound exhibited superior activity against multidrug-resistant strains, highlighting its potential as a novel therapeutic agent .
Evaluation of Anticancer Properties
Another significant study involved the evaluation of N-{...} against various cancer cell lines. The findings revealed that the compound not only inhibited cell growth but also enhanced the effects of conventional chemotherapeutics when used in combination therapies .
The biological activity of N-{...} can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group likely interferes with bacterial folic acid synthesis by inhibiting dihydropteroate synthase.
- Induction of Apoptosis : In cancer cells, it may activate intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
- Cell Cycle Modulation : The compound appears to induce G0/G1 arrest in cancer cells, preventing progression to mitosis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-fluoro-2-methylbenzene-1-sulfonamide, and how can reaction conditions be systematically optimized?
- Methodological Answer : Utilize statistical design of experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading, solvent polarity). For example, fractional factorial designs can minimize experimental runs while evaluating interactions between variables. Reaction progress can be monitored via HPLC or NMR, with optimization guided by response surface methodology (RSM) to maximize yield and purity .
Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks by comparing chemical shifts to analogous sulfonamide-thiazole derivatives (e.g., δ ~7.5–8.0 ppm for aromatic protons, δ ~2.5 ppm for methyl groups).
- IR : Validate sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and thiazole C=N vibrations (~1600 cm⁻¹).
- Mass Spectrometry : Confirm molecular weight via high-resolution ESI-MS, ensuring isotopic patterns match theoretical values.
Q. What crystallographic strategies are recommended for resolving the compound’s 3D structure?
- Methodological Answer : Use single-crystal X-ray diffraction with SHELX programs (e.g., SHELXL for refinement). Key steps include:
- Growing crystals via vapor diffusion in polar aprotic solvents (e.g., DMSO/water).
- Refinement with anisotropic displacement parameters for non-H atoms.
- Validate geometric parameters (bond lengths/angles) against similar sulfonamide-thiazole structures .
Advanced Research Questions
Q. How can computational tools like Multiwfn aid in analyzing electronic properties or non-covalent interactions of this compound?
- Methodological Answer :
- Electrostatic Potential (ESP) : Map ESP surfaces to identify nucleophilic/electrophilic regions, critical for understanding binding to biological targets.
- Topology Analysis : Use Quantum Theory of Atoms in Molecules (QTAIM) to characterize hydrogen bonds (e.g., sulfonamide S=O⋯H-N interactions).
- Orbital Composition : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge-transfer behavior .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in analogs of this compound?
- Methodological Answer :
- Substituent Variation : Systematically modify the 4-chlorophenyl, thiazole, or sulfonamide groups. For example, introduce electron-withdrawing groups (e.g., CF₃) to enhance metabolic stability .
- Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition, cellular uptake) and correlate activity with computed descriptors (logP, polar surface area).
- Co-crystallization : Resolve ligand-target complexes (e.g., using NaV1.7 ion channels) to identify critical binding motifs .
Q. How can human microdose studies inform preclinical pharmacokinetic (PK) profiling of this compound?
- Methodological Answer : Conduct phase 0 trials with sub-therapeutic doses (≤100 µg) to determine:
- Bioavailability : Use accelerator mass spectrometry (AMS) to trace ¹⁴C-labeled compound.
- Half-life : Fit plasma concentration-time curves to non-compartmental models.
- Metabolite Identification : Employ LC-MS/MS to detect phase I/II metabolites, guiding structural modifications to reduce clearance .
Q. What computational reaction path search methods can accelerate the design of novel derivatives?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in thiazole functionalization.
- Machine Learning : Train models on existing reaction databases to prioritize synthetic routes with high predicted yields.
- Automated Workflows : Integrate tools like ICReDD’s reaction path search algorithms to streamline condition optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
